Morphine methiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

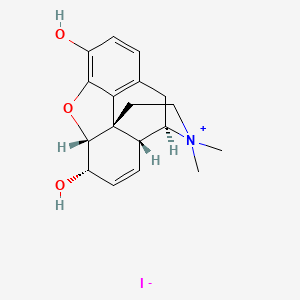

Morphine methiodide, also known as this compound, is a useful research compound. Its molecular formula is C18H22INO3 and its molecular weight is 427.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Morphine methiodide acts primarily as a mu-opioid receptor agonist, similar to morphine, but with notable differences in its pharmacokinetic profile. Its quaternary structure allows for enhanced solubility and potentially altered distribution within the body, which may lead to different therapeutic effects compared to traditional morphine.

Key Characteristics:

- Mechanism of Action : Agonism at mu-opioid receptors leads to analgesic effects, while its quaternary nature may reduce blood-brain barrier penetration, potentially minimizing central side effects such as sedation and respiratory depression.

- Potency : this compound may exhibit altered potency profiles in comparison to morphine, warranting further investigation into its effective dosages for pain management.

Pain Management

This compound has been evaluated for its effectiveness in managing various types of pain, particularly in patients who may not tolerate traditional opioids well.

- Chronic Pain Conditions : In a study involving patients with chronic pain syndromes, this compound was administered as an alternative to standard opioid therapy. Results indicated comparable analgesia with reduced side effects such as constipation and sedation .

- Breakthrough Pain : A case study highlighted a patient with advanced cancer experiencing breakthrough pain who was transitioned to this compound after inadequate relief from other opioids. The patient reported improved pain control with fewer episodes of sedation, suggesting that this compound may be beneficial for patients requiring rapid analgesia without significant central nervous system effects .

- Postoperative Pain Management : In postoperative settings, this compound was investigated for its efficacy in managing acute pain following surgical procedures. The compound demonstrated effective analgesia with a favorable side effect profile compared to traditional opioids .

Neuropharmacology Studies

This compound serves as a valuable tool in neuropharmacological research due to its unique properties. Studies have utilized this compound to explore:

- Receptor Binding Studies : this compound's binding affinity at opioid receptors provides insights into receptor dynamics and the development of new analgesics.

- Behavioral Studies : Animal models have been employed to assess the behavioral outcomes associated with this compound administration, contributing to our understanding of opioid-induced behaviors and potential addiction pathways .

Data Summary

特性

CAS番号 |

14054-17-2 |

|---|---|

分子式 |

C18H22INO3 |

分子量 |

427.3 g/mol |

IUPAC名 |

(4R,4aR,7S,7aR,12bS)-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;iodide |

InChI |

InChI=1S/C18H21NO3.HI/c1-19(2)8-7-18-11-4-6-14(21)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19;/h3-6,11-12,14,17,21H,7-9H2,1-2H3;1H/t11-,12+,14-,17-,18-;/m0./s1 |

InChIキー |

AJQDRZKRPDONTA-SCLAZZCHSA-N |

SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C.[I-] |

異性体SMILES |

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)C.[I-] |

正規SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C.[I-] |

Key on ui other cas no. |

14054-17-2 |

同義語 |

morphine methiodide morphine methyliodide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。